Oleanolic acid benzoate
Description
Contextualization within Pentacyclic Triterpenoid (B12794562) Chemistry and Pharmacology
Pentacyclic triterpenoids are a class of naturally occurring compounds widely distributed in the plant kingdom. nih.govmdpi.com Their complex, multi-ring structures serve as a foundation for a diverse array of biological activities. nih.govmdpi.comresearchgate.net These compounds, including well-known examples like oleanolic acid, betulinic acid, and ursolic acid, are secondary metabolites that play various roles in plants. nih.govrsc.org
In the realm of pharmacology, pentacyclic triterpenoids have garnered substantial attention for their potential therapeutic applications. nih.govmdpi.comresearchgate.net Researchers have investigated their anti-inflammatory, antiviral, anti-cancer, and hepatoprotective properties, among others. mdpi.comrsc.orgmdpi.com The rigid and lipophilic skeleton of pentacyclic triterpenes provides a unique scaffold that can be chemically modified to enhance their biological effects and improve their pharmacological profiles. mdpi.combenthamdirect.com This has led to extensive research into the synthesis of novel derivatives with improved potency and bioavailability. rsc.orgbenthamdirect.com
Significance of Oleanolic Acid and its Derivatives in Academic Research
Oleanolic acid, a prominent member of the pentacyclic triterpenoid family, is found in numerous medicinal plants and foods, including olives. mdpi.comnih.gov It has a long history of use in traditional medicine and has been the subject of extensive scientific investigation. nih.govmdpi.com Research has demonstrated that oleanolic acid exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and antitumor effects. mdpi.comnih.govwjgnet.com
The therapeutic potential of oleanolic acid has prompted a surge in research focused on creating semi-synthetic derivatives to amplify its beneficial properties and address limitations such as poor water solubility. rsc.orgbenthamdirect.com Scientists have explored various chemical modifications of the oleanolic acid structure, leading to the development of numerous derivatives with enhanced biological activities. rsc.orgbenthamdirect.com These modifications often target specific positions on the pentacyclic framework to optimize interactions with biological targets. benthamdirect.com For instance, some derivatives have shown improved anticancer activity compared to the parent compound. nih.gov
Specific Focus on Oleanolic Acid Benzoate (B1203000): An Overview
Oleanolic acid benzoate is a specific derivative of oleanolic acid where a benzoate group is attached, typically at the C-3 hydroxyl position. lookchem.com This modification alters the molecule's chemical properties, which can in turn influence its biological activity. Research on this compound has explored its potential as an anti-inflammatory, antioxidant, and antitumor agent. lookchem.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C37H52O4 |
|---|---|
Molecular Weight |
560.8 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-benzoyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C37H52O4/c1-32(2)19-21-37(31(39)40)22-20-35(6)25(26(37)23-32)13-14-28-34(5)17-16-29(41-30(38)24-11-9-8-10-12-24)33(3,4)27(34)15-18-36(28,35)7/h8-13,26-29H,14-23H2,1-7H3,(H,39,40)/t26-,27-,28+,29-,34-,35+,36+,37-/m0/s1 |
InChI Key |
AFUJWZAKNFIQGK-RRLKWQEHSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C6=CC=CC=C6)C)C)C2C1)C)C(=O)O)C |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C6=CC=CC=C6)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Occurrence, Isolation, and Structural Elucidation Studies of Oleanolic Acid Benzoate
Natural Sources and Phytochemical Investigations
Oleanolic acid benzoate (B1203000) is a derivative of the common pentacyclic triterpenoid (B12794562), oleanolic acid. Its natural occurrence is not as widespread as its parent compound, making the instances of its isolation noteworthy in the field of phytochemistry.
Isolation from Plant Species (e.g., Vernonia ambigua, Corchorus olitorius)
Detailed phytochemical studies have successfully identified and isolated oleanolic acid benzoate from specific plant species. One of the primary sources reported in scientific literature is Vernonia ambigua. researchgate.net This plant, a member of the Asteraceae family, has been a subject of interest for its traditional medicinal uses. Researchers investigating the ethyl acetate (B1210297) extract of the leaves of V. ambigua were able to isolate this compound. researchgate.netchemsociety.org.ng The isolation process involved sequential extraction using solvents of varying polarities, followed by chromatographic techniques. chemsociety.org.ng Specifically, the ethyl acetate extract was subjected to silica (B1680970) gel column chromatography and further purified by preparative thin-layer chromatography to yield the compound as a colorless solid. researchgate.net
In the context of Corchorus olitorius (jute), another plant investigated for its chemical constituents, studies on its stems have led to the isolation of oleanolic acid. impactfactor.orgresearchgate.net However, the same investigations identified 2-hydroxyethyl benzoate rather than this compound from the dichloromethane (B109758) extract. impactfactor.orgresearchgate.net
The table below summarizes the findings regarding the isolation of this compound and related compounds from the specified plants.
| Plant Species | Part Used | Compound Isolated | Reference |
| Vernonia ambigua | Leaves | This compound | researchgate.netchemsociety.org.ng |
| Corchorus olitorius | Stems | Oleanolic acid | impactfactor.orgresearchgate.net |
| Corchorus olitorius | Stems | 2-hydroxyethyl benzoate | impactfactor.orgresearchgate.net |
Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation
The definitive identification of this compound relies on a combination of modern spectroscopic methods. These techniques provide detailed information about the molecule's carbon-hydrogen framework and the precise location of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzoate Group Localization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. In the case of this compound isolated from V. ambigua, 1D-NMR analysis was instrumental in its identification. researchgate.net The presence of aromatic proton signals in the proton NMR (¹H-NMR) spectrum, specifically in the range of δ 7.26 – 7.72 ppm, was characteristic of a benzoate group. researchgate.net
Further confirmation is provided by Carbon-13 NMR (¹³C-NMR) spectroscopy. The chemical shifts of the carbon atoms in the isolated compound were compared with literature values for oleanolic acid, with additional signals corresponding to the benzoate moiety. researchgate.netchemsociety.org.ng The downfield shift of the C-3 carbon signal to approximately δ 79.95 ppm is indicative of the ester linkage at this position. researchgate.net The presence of the benzoate group is further confirmed by the characteristic signals of the aromatic carbons and the carbonyl carbon of the ester. researchgate.net
The following table presents the ¹³C-NMR spectral data for this compound as reported from the analysis of the compound isolated from Vernonia ambigua. chemsociety.org.ng
| Position | δC (ppm) of Compound ZC (this compound) | Position | δC (ppm) of Compound ZC (this compound) |
| 1 | 38.3 | 16 | 23.5 |
| 2 | 23.6 | 17 | 46.5 |
| 3 | 79.9 | 18 | 41.6 |
| 4 | 37.8 | 19 | 46.0 |
| 5 | 55.4 | 20 | 30.7 |
| 6 | 18.3 | 21 | 34.0 |
| 7 | 32.5 | 22 | 33.0 |
| 8 | 39.7 | 23 | 28.1 |
| 9 | 47.6 | 24 | 16.7 |
| 10 | 37.0 | 25 | 15.5 |
| 11 | 23.5 | 26 | 17.1 |
| 12 | 122.7 | 27 | 25.9 |
| 13 | 143.7 | 28 | 179.9 |
| 14 | 42.0 | 29 | 33.1 |
| 15 | 28.1 | 30 | 23.6 |
| Benzoate | Benzoate | ||
| 1' | 130.9 | 4' | 132.7 |
| 2', 6' | 129.5 | C=O | 166.4 |
| 3', 5' | 128.3 |
Mass Spectrometry and Other Spectroscopic Methods
While detailed mass spectrometry data for this compound from the specified plant sources is not extensively reported in the provided literature, the structural elucidation is generally supported by a combination of spectroscopic methods. chemsociety.org.ng Techniques such as Mass Spectrometry (MS) are typically used to determine the molecular weight and fragmentation pattern of a compound, which would corroborate the structure proposed by NMR analysis. The identification of the compound from V. ambigua was achieved through the collective interpretation of these spectroscopic data and by comparison with previously reported findings. researchgate.net
Synthetic Methodologies and Derivatization Strategies for Oleanolic Acid Benzoate and Analogs
Chemical Synthesis of Oleanolic Acid Benzoate (B1203000) Analogs
The chemical synthesis of oleanolic acid analogs primarily involves strategic modifications of its native functional groups. mdpi.com Researchers have developed a multitude of derivatives by targeting the C-3 hydroxyl and C-28 carboxyl groups to introduce new functionalities and alter the molecule's physicochemical properties. nih.gov
The C-3 and C-28 positions are the most common sites for structural modification in the oleanolic acid skeleton. mdpi.commdpi.com The C-3 hydroxyl group can undergo reactions such as esterification, oxidation, and etherification, while the C-28 carboxylic acid is readily converted into esters, amides, and other acid derivatives. mdpi.comresearchgate.net
Simultaneous modification of both the C-3 and C-28 positions has been a fruitful strategy for generating diverse analogs. mdpi.com For instance, methylation of the C-28 carboxyl group and acetylation of the C-3 hydroxyl group have been performed to investigate the impact of these changes on biological activity. mdpi.com Studies have shown that converting the C-3 hydroxyl to an acetyl group can be beneficial for certain activities. mdpi.com A variety of ester and amide derivatives have been synthesized at both positions. mdpi.comnih.gov For example, a series of thirteen oleanolic acid derivatives were synthesized with modifications at these sites, including the creation of methyl esters and the introduction of groups like p-nitrobenzoyl. nih.gov The synthesis of polyamine conjugates at both C-3 and C-28 has also been explored, creating amides at the C-28 position and oxo- or N-polyamino-substituents at C-3. researchgate.net
Table 1: Examples of Oleanolic Acid Analogs with Modifications at C-3 and C-28
| Compound Name | Modification at C-3 | Modification at C-28 | Reference |
|---|---|---|---|
| Oleanolic acid methyl ester | Unmodified (-OH) | Methyl ester (-COOCH₃) | nih.gov |
| 3-O-Acetyloleanolic acid | Acetyl group (-OCOCH₃) | Unmodified (-COOH) | mdpi.com |
| Oleanonic acid | Oxo group (=O) | Unmodified (-COOH) | researchgate.net |
| N-[(3β)-3-(acetyloxy)-28-oxoolean-12-en-28-yl]-glycine methyl ester | Acetyl group (-OCOCH₃) | Glycine methyl ester amide | nju.edu.cn |
Beyond simple esterification and amidation, more complex functional moieties have been introduced to the oleanolic acid scaffold to create novel analogs. These additions are designed to interact with specific biological targets or improve the parent molecule's properties. mdpi.comnih.gov
Nitrogen-containing heterocyclic side chains have been introduced at both the C-3 and C-28 positions. nih.gov For example, researchers have synthesized series of imidazole (B134444) carbamates, N-acylimidazoles, and N-alkylimidazoles to explore their antiproliferative activities. rsc.org Another strategy involves linking cinnamic acid to the C-28 position via a piperazine (B1678402) moiety. mdpi.com The synthesis of indole-fused derivatives has also been reported. nih.gov
Other modifications include the creation of α-unsaturated ketone derivatives with changes at C-2, C-3, and C-28. mdpi.com The synthesis of hybrid molecules has also been achieved, for instance, by linking oleanolic acid via an amide bond to various amines and an ester bond to (5Z,9Z)-tetradeca-5,9-dienecarboxylic acid. mdpi.com Additionally, oxime ester derivatives have been synthesized from the parent compound. mdpi.com
Table 2: Oleanolic Acid Analogs with Introduced Functional Moieties
| Analog Class | Functional Moiety Introduced | Position(s) of Modification | Reference |
|---|---|---|---|
| Imidazole Derivatives | Imidazole carbamates, N-acylimidazoles | C-3 | rsc.org |
| Piperazine Conjugates | Piperazine-linked cinnamic acid | C-28 | mdpi.com |
| Arylidene Derivatives | Arylidene group | C-2 | mdpi.com |
| Dimer Derivatives | Dimerization of OA molecules | C-28 | mdpi.com |
| Hybrid Molecules | (5Z,9Z)-diene fragments and amines | C-3 and C-28 | mdpi.com |
Novel Synthetic Routes and Reaction Mechanisms
The development of novel synthetic routes allows for the creation of oleanolic acid derivatives that are not accessible through conventional methods. One such approach is the use of copper(I)-catalyzed "click chemistry" to react an alkyne-modified oleanolic acid with various azide-containing molecules, yielding a library of triazole-containing derivatives. nih.gov
Multi-step synthesis is common for producing more complex analogs. A typical sequence might involve the initial protection or modification of one functional group before reacting the other. For example, oleanolic acid can first be methylated at the C-28 carboxyl group, followed by oxidation of the C-3 hydroxyl group to a ketone. nih.gov This ketone can then serve as a handle for further derivatization. Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) are employed to convert ester or acid groups into alcohols, creating diol derivatives. nih.gov
More specialized routes have also been developed. A novel reaction involving Ti-catalyzed homocyclomagnetization of 1,2-dienes has been used to synthesize dienoic acids, which were then incorporated into hybrid molecules with oleanolic acid. mdpi.com Condensation reactions, often facilitated by coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine), are frequently used to form amide bonds at the C-28 position. nih.gov
Purification and Characterization of Synthesized Compounds
Following synthesis, the purification of oleanolic acid benzoate and its analogs is essential to isolate the target compound from reaction byproducts and unreacted starting materials. Standard chromatographic techniques are routinely employed for this purpose. Column chromatography using silica (B1680970) gel is a primary method for the initial separation of compounds. chemsociety.org.ngresearchgate.net Further purification can be achieved using preparative thin-layer chromatography (TLC). chemsociety.org.ngresearchgate.net The purity of the final compound is often assessed by high-performance liquid chromatography (HPLC), which can confirm a purity level of over 97%. nih.govjournalskuwait.org
The structural elucidation and characterization of the synthesized molecules are accomplished through a combination of spectroscopic and analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the chemical structure. Both one-dimensional (¹H-NMR) and two-dimensional (¹³C-NMR) analyses are used to confirm the identity of the oleanane (B1240867) skeleton and the successful addition of new functional groups. nih.govchemsociety.org.ngresearchgate.net
Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides the exact molecular weight and elemental composition, further confirming the compound's identity. nih.govjournalskuwait.org Other analytical techniques used for characterization include Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, and differential scanning calorimetry (DSC) to determine the melting point and thermal properties of the synthesized compounds. journalskuwait.orgnih.gov
Preclinical Biological Activities and Mechanistic Investigations of Oleanolic Acid Benzoate and Oleanolic Acid Derivatives
Anti-inflammatory Mechanisms in Preclinical Models
Oleanolic acid and its derivatives exert notable anti-inflammatory effects through various mechanisms, including the modulation of key inflammatory mediators and pathways, as demonstrated in cellular and animal models.
The anti-inflammatory properties of oleanolic acid derivatives are largely attributed to their ability to suppress the expression and activity of pro-inflammatory molecules. Research has shown that these compounds can inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.comresearchgate.net This inhibition is often mediated through the downregulation of critical inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com
The NF-κB pathway is a central regulator of inflammation, and its inhibition by oleanolic acid derivatives leads to a decreased transcription of genes encoding for pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.comresearchgate.net By suppressing COX-2 and iNOS, these compounds effectively reduce the production of prostaglandins (B1171923) and nitric oxide, respectively, which are key mediators of the inflammatory response. mdpi.com
Furthermore, some derivatives have been shown to increase the expression of the anti-inflammatory cytokine IL-10, suggesting a dual mechanism of action that not only suppresses pro-inflammatory signals but also enhances anti-inflammatory responses. researchgate.net
Table 1: Modulation of Inflammatory Mediators and Pathways by Oleanolic Acid Derivatives
| Mediator/Pathway | Effect of Oleanolic Acid Derivatives | Key Mechanisms | References |
|---|---|---|---|
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Suppression | Inhibition of NF-κB and MAPK pathways | mdpi.comresearchgate.net |
| Anti-inflammatory Cytokines (IL-10) | Upregulation | Promotion of anti-inflammatory signaling | researchgate.net |
| Inflammatory Enzymes (COX-2, iNOS) | Inhibition | Reduced production of prostaglandins and nitric oxide | mdpi.com |
| Signaling Pathways (NF-κB, MAPK) | Inhibition | Decreased transcription of pro-inflammatory genes | mdpi.com |
The anti-inflammatory efficacy of oleanolic acid and its derivatives has been validated in various preclinical animal models of inflammation.
In the carrageenan-induced paw edema model, a widely used test for acute inflammation, oleanolic acid has demonstrated significant anti-inflammatory activity. nih.govnih.gov The injection of carrageenan induces a biphasic inflammatory response characterized by the release of histamine, serotonin, and bradykinins in the early phase, followed by the production of prostaglandins mediated by COX-2 in the later phase. mdpi.com Oleanolic acid has been shown to effectively reduce paw edema in this model, indicating its ability to interfere with these inflammatory cascades. nih.govnih.gov One derivative, methyl 3-octanoyloxyiminoolean-12-en-28-oate, also exhibited anti-edemic effects in a carrageenan-induced skin inflammation model in rats. nih.gov
In models of chronic inflammation, such as adjuvant-induced polyarthritis in rats, oleanolic acid has also shown marked anti-arthritic action. nih.gov This model mimics the pathological features of human rheumatoid arthritis. The ability of oleanolic acid to ameliorate the symptoms in this model suggests its potential for managing chronic inflammatory conditions. nih.govnih.gov
Table 2: Effects of Oleanolic Acid and Its Derivatives in Animal Models of Inflammation
| Animal Model | Compound | Observed Effects | References |
|---|---|---|---|
| Carrageenan-induced Paw Edema | Oleanolic Acid | Significant reduction in paw edema | nih.govnih.gov |
| Carrageenan-induced Skin Inflammation | Methyl 3-octanoyloxyiminoolean-12-en-28-oate | Anti-edemic effects | nih.gov |
| Adjuvant-induced Polyarthritis | Oleanolic Acid | Marked anti-arthritic action | nih.gov |
Antioxidant Mechanisms and Oxidative Stress Mitigation
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, plays a crucial role in the pathogenesis of numerous diseases. Oleanolic acid and its derivatives have demonstrated significant antioxidant properties through multiple mechanisms.
A key mechanism of the antioxidant effect of oleanolic acid derivatives is the enhancement of the body's own antioxidant defense systems. tandfonline.com This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov
Upon activation by oleanolic acid derivatives, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of several antioxidant enzymes. mdpi.com These include superoxide (B77818) dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and glutathione (B108866) peroxidase (GPx), which reduces hydrogen peroxide and lipid hydroperoxides. nih.gov
Furthermore, these compounds can increase the levels of glutathione (GSH), a major intracellular antioxidant. nih.gov An increased GSH/GSSG (oxidized glutathione) ratio is indicative of a reducing cellular environment and enhanced antioxidant capacity. mdpi.com Oleanolic acid has been shown to restore glutathione levels in preclinical models. bohrium.com
Table 3: Enhancement of Endogenous Antioxidant Systems by Oleanolic Acid and Its Derivatives
| Antioxidant System | Effect of Oleanolic Acid Derivatives | Mechanism | References |
|---|---|---|---|
| Nrf2 Pathway | Activation | Upregulation of antioxidant gene expression | mdpi.comnih.gov |
| Glutathione (GSH) | Increased levels | Enhanced cellular antioxidant capacity | nih.gov |
| Superoxide Dismutase (SOD) | Increased activity | Enhanced scavenging of superoxide radicals | nih.gov |
| Glutathione Peroxidase (GPx) | Increased activity | Enhanced reduction of hydroperoxides | nih.gov |
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which leads to cell membrane damage and the formation of cytotoxic byproducts like malondialdehyde (MDA). mdpi.com Oleanolic acid and its derivatives have been shown to effectively inhibit lipid peroxidation. nih.gov
By scavenging free radicals and enhancing the activity of antioxidant enzymes, these compounds can break the chain reaction of lipid peroxidation. nih.gov Pretreatment with oleanolic acid has been shown to decrease the formation of MDA in cellular models of oxidative stress. nih.gov This protective effect on cell membranes is a crucial aspect of their antioxidant activity. researchgate.net
Anticarcinogenic and Antitumor Mechanisms in Cell Lines and Animal Models
Oleanolic acid (OA), a pentacyclic triterpenoid (B12794562), and its derivatives have demonstrated significant anticarcinogenic and antitumor properties in a variety of preclinical models. nih.govresearchgate.net The mechanisms underlying these effects are multifaceted, involving the induction of programmed cell death, inhibition of cancer cell growth, and interference with key signaling pathways that govern tumor development. nih.gov
Induction of Apoptosis and Inhibition of Cell Proliferation
A primary mechanism by which oleanolic acid and its derivatives exert their anticancer effects is by triggering apoptosis, or programmed cell death, in tumor cells. nih.gov Studies on hepatocellular carcinoma cells show that OA can induce apoptosis by modulating the mitochondrial pathway. unt.edu This involves changing the mitochondrial membrane potential and regulating the expression of pro- and anti-apoptotic proteins. mdpi.com For instance, OA treatment has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. mdpi.com This shift in balance facilitates the release of caspase activators from the mitochondria, leading to the activation of caspase-9 and caspase-3, which are key executioner enzymes in the apoptotic cascade.
In addition to inducing cell death, these compounds are potent inhibitors of cancer cell proliferation. nih.gov They can halt the cell cycle at various phases, preventing cancer cells from dividing and multiplying. unt.edu For example, in lung carcinoma and human hepatocarcinoma Bel-7402 cells, oleanolic acid has been observed to cause cell cycle arrest. nih.gov This is often achieved by modulating the expression of proteins that regulate the cell cycle. The anti-proliferative effects have been demonstrated across a range of cancer cell lines, including those of the lung, breast, pancreas, and liver. unt.edunih.gov One study demonstrated that OA administration could suppress the growth of A549 lung cancer and MDA-MB-231 breast cancer cells both in vitro and in vivo. nih.gov
Table 1: Effects of Oleanolic Acid and Its Derivatives on Cancer Cell Lines This table is interactive and can be sorted by clicking the headers.
| Compound/Derivative | Cancer Cell Line | Observed Effects |
|---|---|---|
| Oleanolic Acid (OA) | Hepatocellular Carcinoma (Huh-7) | Induced apoptosis via mitochondrial pathway modulation. unt.edu |
| Oleanolic Acid (OA) | Pancreatic Cancer (Panc-28) | Inhibited cell proliferation and induced apoptosis through a ROS-mediated mechanism. unt.edu |
| Oleanolic Acid (OA) | Lung Carcinoma (A549) | Suppressed cell proliferation in a dose- and time-dependent manner. nih.govnih.gov |
| Oleanolic Acid (OA) | Breast Cancer (MDA-MB-231) | Inhibited cell proliferation. nih.gov |
| CDDO (a synthetic derivative) | Pancreatic Cancer (MiaPaCa-2, Panc-1) | Induced ROS production and inhibited telomerase activity. unt.edu |
Modulation of Tumor Development Stages (Initiation, Promotion)
The anticancer activity of oleanolic acid extends to the modulation of the different stages of carcinogenesis. Research has indicated that OA can inhibit both the initiation and promotion phases of tumor development. mdpi.com In an animal model of colon carcinogenesis, chronic oral administration of oleanolic acid was shown to decrease tumor initiation. mdpi.com
The inhibition of tumor promotion is significantly linked to the potent anti-inflammatory properties of OA and its derivatives. nih.gov Chronic inflammation is a key driver of tumor promotion, and these compounds can interfere with inflammatory signaling pathways. A critical target is the transcription factor NF-κB, which controls the expression of numerous genes involved in inflammation and cell survival. By inhibiting the activation of NF-κB, oleanolic acid derivatives can suppress the inflammatory environment that tumors require to grow and progress. unt.edu Furthermore, OA was first described as an anticancer agent through its ability to inhibit tumor promotion in mouse skin cancer models. mdpi.com
Molecular Targets and Signaling Pathways
The antitumor effects of oleanolic acid and its derivatives are mediated by their interaction with numerous molecular targets and the modulation of complex intracellular signaling cascades. nih.gov
microRNA-122 Overexpression
A key molecular target is microRNA-122 (miR-122), a liver-specific microRNA that acts as a tumor suppressor. nih.gov Studies have found that oleanolic acid can specifically increase the expression of miR-122 in hepatocellular carcinoma (HCC) and lung cancer cells in a concentration-dependent manner. nih.govnih.gov Upregulation of miR-122 by OA has been shown to inhibit the migration and invasion of HCC cells. nih.gov This is achieved by targeting genes involved in the epithelial-to-mesenchymal transition (EMT), a process critical for metastasis. For instance, OA treatment increases the expression of E-cadherin while decreasing N-cadherin and vimentin. nih.gov In lung cancer cells, OA-induced miR-122 expression leads to cell cycle arrest by downregulating its targets, Cyclin G1 (CCNG1) and myocyte enhancer factor 2D (MEF2D). nih.gov
Angiogenesis Inhibition
Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels. Oleanolic acid and its derivatives have been shown to possess anti-angiogenic properties. nih.gov They can inhibit angiogenesis in various cancer models, including colorectal cancer and osteosarcoma. mdpi.com The primary mechanism for this effect is the inhibition of the vascular endothelial growth factor (VEGF) and its receptor (VEGFR), which is a key signaling pathway that drives angiogenesis. mdpi.com By suppressing pathways such as STAT3, which regulates the production of pro-angiogenic factors like VEGF, oleanolic acid can effectively cut off the blood supply that tumors need to survive. mdpi.com
Other critical signaling pathways modulated by these compounds include the PI3K/Akt/mTOR pathway, which is central to cell proliferation and survival. Oleanolic acid and its derivatives act as inhibitors of this pathway in a dose-dependent manner. mdpi.com
Hepatoprotective Mechanisms in Preclinical Settings
Oleanolic acid and its derivatives are well-characterized for their significant hepatoprotective properties, demonstrating the ability to shield the liver from various forms of injury in preclinical studies. researchgate.netnih.gov
Protection against Chemically Induced Liver Injury
Numerous studies have shown that OA and its derivatives can protect the liver from acute injury caused by chemical toxicants. nih.gov In animal models, pretreatment with these compounds has been shown to alleviate liver damage induced by substances like carbon tetrachloride (CCl4) and the immune-mediated hepatitis inducer, concanavalin (B7782731) A. nih.gov
The protective mechanism involves several actions. These compounds help maintain the integrity of hepatocyte membranes, thereby reducing the leakage of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) into the serum. nih.gov They also exhibit potent antioxidant and anti-inflammatory effects. In a model of concanavalin A-induced injury, OA was found to reduce inflammatory factors and prevent liver damage by activating peroxisome proliferator-activated receptor alpha (PPARα) and attenuating c-Jun NH2-terminal kinase (JNK) signaling, which in turn inhibits apoptosis. nih.gov The hepatoprotective activity can, however, be dependent on the specific chemical structure of the derivative; for example, oleanolic acid 3-O-glucuronide was effective in offering protection, whereas oleanolic acid 28-O-glucoside was not. nih.gov
Table 2: Hepatoprotective Effects of Oleanolic Acid and Its Derivatives This table is interactive and can be sorted by clicking the headers.
| Compound/Derivative | Model of Liver Injury | Key Mechanistic Findings |
|---|---|---|
| Oleanolic Acid (OA) | Concanavalin A-induced | Reduced serum liver enzymes; Activated PPARα; Inhibited JNK signaling, apoptosis, and autophagy. nih.gov |
| Oleanolic Acid 3-O-glucuronide | Immunological liver injury | Showed hepatoprotective action in primary cultured rat hepatocytes. nih.gov |
| Oleanolic Acid 28-O-glucoside | Immunological liver injury | Showed no hepatoprotective action. nih.gov |
Effects on Hepatic Steatosis and Inflammatory Processes
Oleanolic acid has also shown therapeutic potential in the context of metabolic liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and the associated hepatic steatosis (fatty liver). In diet-induced obesity models, OA treatment has been found to ameliorate the development of hepatic steatosis.
The mechanisms are linked to its ability to modulate lipid metabolism and reduce inflammation. For instance, OA has been identified as an antagonist for Liver X receptors (LXRs), nuclear receptors that play a key role in regulating lipid synthesis. By inhibiting the LXRα-SREBP-1c signaling pathway, OA can downregulate the expression of genes involved in fatty acid synthesis, thereby reducing lipid accumulation in the liver. Furthermore, the anti-inflammatory properties of OA are crucial in this context, as inflammation is a key component in the progression of steatosis to more severe liver conditions like steatohepatitis.
Neurobiological and Neuroprotective Mechanisms
Oleanolic acid and its derivatives have demonstrated promising neuroprotective effects in various preclinical models, suggesting their potential in the management of neurodegenerative conditions. These effects are mediated through several mechanisms, including the inhibition of key enzymes, protection against hypoxia-induced neuronal damage, and modulation of neuroinflammation.
Acetylcholinesterase (AChE) Enzyme Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.
Oleanolic acid has been shown to exhibit inhibitory activity against AChE. In one study, oleanolic acid demonstrated an IC50 value of 9.22 μM against AChE, indicating its potential to increase acetylcholine levels in the synaptic cleft. mdpi.com Further research into oleanolic acid derivatives has revealed even more potent AChE inhibitors. For instance, a 2,3-indolo-oleanolic acid derivative was found to be a highly active inhibitor of AChE with an IC50 value of 0.78 µM. lsmu.lt Another study on various derivatives of ursolic and oleanolic acid identified a 2-methyl-3-oxo-methyl-ursoloate as a mixed-type inhibitor of AChE with a Ki of 1.72 µM and Ki' of 1.28 μM. researchgate.net
These findings highlight the potential of the oleanolic acid scaffold for the development of novel AChE inhibitors. The specific inhibitory activity of oleanolic acid benzoate (B1203000) against AChE has not been reported, but the activity of other ester derivatives suggests that this compound may also possess inhibitory properties.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Oleanolic Acid and Its Derivatives
| Compound | IC50/Ki Value | Type of Inhibition | Reference |
|---|---|---|---|
| Oleanolic Acid | IC50: 9.22 μM | Not specified | mdpi.com |
| 2,3-indolo-oleanolic acid | IC50: 0.78 µM | Not specified | lsmu.lt |
| 2-methyl-3-oxo-methyl-ursoloate | Ki: 1.72 µM, Ki': 1.28 μM | Mixed-type | researchgate.net |
Protection of Neuronal Morphology and Function in Hypoxia Models
Hypoxia, or oxygen deprivation, in the brain can lead to severe neuronal damage and functional deficits, as seen in conditions like ischemic stroke. Oleanolic acid has demonstrated neuroprotective effects in preclinical models of focal brain hypoxia.
In a study using a rat model of focal cortical hypoxia induced by cobalt chloride injection, intraperitoneal administration of oleanolic acid for seven days prior to the induction of hypoxia resulted in a significant neuroprotective effect. nih.gov This was evidenced by increased neuronal survival in the affected brain region. nih.gov The study focused on the morphological aspects of neuroprotection, indicating that oleanolic acid helps preserve the structural integrity of neurons under hypoxic stress. nih.gov Another study also noted that oleanolic acid reduces neuronal death induced by H2O2 treatment, which mimics some aspects of hypoxic damage. scilit.com
While direct evidence for oleanolic acid benzoate is lacking, the neuroprotective effects of the parent compound in hypoxia models suggest a potential area of investigation for its derivatives.
Modulation of Glial Reactions (Astrocytosis, Microglial Activation)
Neuroinflammation, characterized by the activation of glial cells such as astrocytes and microglia, plays a crucial role in the pathophysiology of various neurodegenerative diseases. Oleanolic acid has been shown to modulate these glial reactions, contributing to its neuroprotective effects.
In the same rat model of focal brain hypoxia, oleanolic acid treatment was observed to suppress glial activities that contribute to neurotoxicity while promoting those that support neuronal survival. nih.gov Specifically, oleanolic acid has been found to attenuate the activation of microglial cells. nih.gov In a mouse model of ischemic stroke, oleanolic acid administration significantly attenuated microglial activation in the injured brain. nih.gov This was associated with a reduction in the release of pro-inflammatory mediators. nih.gov
By mitigating the inflammatory response mediated by microglia and potentially astrocytes, oleanolic acid helps to create a more favorable environment for neuronal survival and function. The effect of this compound on glial activation remains to be elucidated.
Metabolic Regulation and Anti-Atherosclerotic Mechanisms
Oleanolic acid and its derivatives have been investigated for their beneficial effects on metabolic disorders, including dyslipidemia and insulin (B600854) resistance, which are key risk factors for atherosclerosis.
Influence on Lipid Metabolism (e.g., Total Cholesterol, Low-Density Lipoprotein Cholesterol, High-Density Lipoprotein Cholesterol, PPARγ, AdipoR1, AdipoR2)
Disordered lipid metabolism is a cornerstone of atherosclerosis. Oleanolic acid has been shown to positively influence lipid profiles in various animal models.
In a study involving rabbits with atherosclerosis, oleanolic acid treatment significantly lowered the levels of total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C). nih.gov In a low-density lipoprotein receptor knockout (LDLR-/-) mouse model, oleanolic acid reduced triglyceride (TG) and LDL-C levels while enhancing high-density lipoprotein cholesterol (HDL-C) levels. nih.gov
The mechanisms underlying these effects involve the modulation of key regulators of lipid metabolism. Oleanolic acid has been shown to elevate the mRNA levels of peroxisome proliferator-activated receptor-gamma (PPARγ) and adiponectin receptor 1 (AdipoR1). scilit.comnih.gov In contrast, the expression of adiponectin receptor 2 (AdipoR2) was decreased in one study with rabbits. nih.gov PPARγ is a critical regulator of adipogenesis and lipid metabolism, and its activation can lead to improved lipid profiles. AdipoR1 is a receptor for adiponectin, a hormone with anti-inflammatory and insulin-sensitizing properties. A novel oleanolic acid derivative, HA-20, was also found to inhibit adipogenesis by downregulating the PPARγ-FABP4/aP2 pathway. nih.gov
Table 2: Effects of Oleanolic Acid on Lipid Parameters and Gene Expression in Animal Models of Atherosclerosis
| Animal Model | Treatment | Effect on Lipid Parameters | Effect on Gene Expression | Reference |
|---|---|---|---|---|
| Rabbit | Oleanolic Acid | ↓ TC, ↓ LDL-C | ↑ AdipoR1, ↓ AdipoR2 | nih.gov |
| LDLR-/- Mouse | Oleanolic Acid | ↓ TG, ↓ LDL-C, ↑ HDL-C | ↑ AdipoR1, ↑ PPARγ | nih.gov |
| C57BL/6J Mouse | Oleanolic Acid | ↓ TC, ↓ LDL-C | Not specified | nih.gov |
Effects on Glucose Homeostasis and Insulin Response
Impaired glucose homeostasis and insulin resistance are central features of type 2 diabetes and contribute significantly to cardiovascular disease. Oleanolic acid has demonstrated beneficial effects on these parameters.
Oleanolic acid has been shown to improve insulin sensitivity and promote glucose uptake and utilization. mdpi.com It can enhance insulin secretion from pancreatic β-cells and increase total cellular insulin protein and mRNA levels with chronic treatment. researchgate.net The mechanisms for these effects are multifaceted and include the modulation of various signaling pathways. Oleanolic acid can activate the PI3K/Akt pathway, which is crucial for insulin-stimulated glucose uptake. nih.gov It has also been reported to act as a dual agonist of PPARγ and PPARα, which play key roles in glucose and lipid metabolism. nih.gov Furthermore, oleanolic acid can improve insulin resistance by reducing inflammation and oxidative stress. nih.gov
The specific effects of this compound on glucose homeostasis and insulin response have not been detailed in the literature, but the extensive research on oleanolic acid provides a strong rationale for investigating this derivative.
Antimicrobial and Antiviral Mechanisms
Oleanolic acid (OA) and its derivatives have demonstrated a spectrum of biological activities, including notable antimicrobial and antiviral properties. mdpi.com These compounds, belonging to the pentacyclic triterpenoid class, have been the focus of numerous preclinical investigations to elucidate their mechanisms of action against various pathogens. nih.govresearchgate.net The therapeutic potential of these natural products is underscored by their ability to interact with and disrupt essential life processes in bacteria, fungi, and viruses. mdpi.comnih.gov Research into both natural and semi-synthetic derivatives aims to enhance their efficacy and understand their structure-activity relationships. academie-sciences.fr
Antibacterial Activity: Mechanisms of Action (e.g., Cell Membrane Disruption, Gene Expression)
Oleanolic acid and its derivatives exert their antibacterial effects through complex and multifaceted mechanisms, primarily targeting the bacterial cell envelope and essential metabolic pathways. mdpi.comfrontiersin.org The activity is particularly pronounced against Gram-positive bacteria, which lack an outer membrane, making their peptidoglycan layer more accessible. mdpi.comkoreascience.kr
Cell Membrane and Wall Disruption: A primary mechanism of antibacterial action involves the disruption of bacterial cell membrane integrity. nih.gov Studies have shown that oleanolic acid can inflict damage on the cell membranes of pathogens such as Listeria monocytogenes, Enterococcus faecalis, and Enterococcus faecium. mdpi.comnih.gov This membrane-destabilizing effect leads to increased permeability and depolarization, compromising vital cellular functions. nih.gov For instance, both oleanolic acid and its isomer, ursolic acid, induce a dose-dependent permeabilization in Methicillin-Resistant Staphylococcus aureus (MRSA) strains. nih.gov
Furthermore, these triterpenoids interfere with the synthesis and maintenance of the bacterial cell wall. Research indicates that OA and ursolic acid can inhibit peptidoglycan turnover in Listeria monocytogenes, affecting the quantity of muropeptides and ultimately compromising the structural integrity of the cell wall. mdpi.comresearchgate.net In Streptococcus mutans, these compounds were found to inhibit the transcription of genes related to peptidoglycan biosynthesis, thereby preventing bacterial growth. nih.gov Certain synthetic derivatives have also demonstrated the ability to disrupt the outer membrane of Gram-negative bacteria like Pseudomonas aeruginosa, a mechanism similar to that of antimicrobial peptides. mdpi.com
Alteration of Gene Expression: Beyond direct physical disruption, oleanolic acid and its derivatives can modulate bacterial gene expression. frontiersin.orgnih.gov In Escherichia coli, treatment with OA was observed to alter the synthesis of the DnaK protein, inducing a heat-shock response. mdpi.comresearchgate.net In Streptococcus mutans, microarray analyses revealed that OA and ursolic acid significantly decreased the expression of genes involved in key metabolic pathways. nih.gov Specifically, the expression of pfk and pykF, which code for the glycolysis regulatory proteins phosphofructokinase and pyruvate (B1213749) kinase, respectively, was significantly reduced. nih.gov This transcriptional inhibition extends to genes involved in fatty acid and amino acid synthesis, demonstrating a broad impact on the central metabolism of the bacterium. nih.gov
Table 1: Research Findings on Antibacterial Mechanisms of Oleanolic Acid and Its Derivatives
| Pathogen | Compound/Derivative | Observed Mechanism | Reference |
| Listeria monocytogenes | Oleanolic Acid (OA) | Cell membrane damage, Inhibition of peptidoglycan turnover | mdpi.comnih.govresearchgate.net |
| Enterococcus faecalis | Oleanolic Acid (OA) | Cell membrane damage | mdpi.comnih.gov |
| Staphylococcus aureus (MRSA) | Oleanolic Acid (OA), Ursolic Acid (UA) | Membrane permeabilization and depolarization | nih.gov |
| Streptococcus mutans | Oleanolic Acid (OA), Ursolic Acid (UA) | Inhibition of gene transcription for peptidoglycan biosynthesis, glycolysis, fatty acid, and amino acid synthesis | nih.gov |
| Escherichia coli | Oleanolic Acid (OA) | Altered synthesis of DnaK protein (heat shock response) | mdpi.comresearchgate.net |
| Pseudomonas aeruginosa | Diamino derivative of OA | Disruption of outer membrane integrity | mdpi.com |
Antifungal Activity
The antifungal properties of oleanolic acid and its derivatives have been explored, revealing nuanced activities. While oleanolic acid alone demonstrates no intrinsic fungicidal activity, it exhibits significant synergistic effects when combined with conventional antifungal drugs. asm.orgresearchgate.net This suggests a role as a chemosensitizing agent that could enhance the efficacy of existing treatments and potentially overcome resistance. researchgate.netasm.org
A study investigating the combination of oleanolic acid with five different azole agents found notable synergy against several major fungal pathogens. asm.org Against 18 strains of Candida spp., the combination of OA with itraconazole (B105839) and posaconazole (B62084) resulted in synergy rates of 33% and 56%, respectively. researchgate.net The effect was even more pronounced against Aspergillus spp., where combinations with itraconazole and posaconazole showed synergy in 80% and 97% of the 30 strains tested, respectively. asm.org This synergistic interaction allowed for a significant reduction in the minimum inhibitory concentrations (MICs) of the azole drugs. asm.org
In addition to synergistic activities, certain semi-synthetic derivatives of oleanolic acid have shown direct antifungal effects. A series of derivatives containing anhydride (B1165640) active skeletons were synthesized and evaluated against agricultural pests. nih.gov Two compounds, in particular, displayed significant anti-oomycete activity against Phytophthora capsici. nih.gov Furthermore, some triterpene glycosides of oleanolic acid, which have a free carboxyl group at C-28, have been found to inhibit the multiplication of the yeast Saccharomyces carlsbergensis. tandfonline.com
Table 2: Research Findings on Antifungal Activity of Oleanolic Acid and Its Derivatives
| Fungal Pathogen | Compound/Derivative | Activity Type | Key Finding | Reference |
| Candida spp. | Oleanolic Acid + Itraconazole/Posaconazole | Synergistic | Synergy rates of 33% and 56% respectively. | asm.orgresearchgate.net |
| Aspergillus spp. | Oleanolic Acid + Itraconazole/Posaconazole | Synergistic | Synergy rates of 80% and 97% respectively; up to 32-fold reduction in POS MIC. | asm.org |
| Cryptococcus neoformans | Oleanolic Acid + Azoles | Synergistic | Notable synergistic activity observed. | asm.orgresearchgate.net |
| Phytophthora capsici | Anhydride derivatives of OA | Direct Anti-oomycete | Compounds 8h and 8j showed significant activity with EC₅₀ values of 54.73 and 65.15 mg/L. | nih.gov |
| Saccharomyces carlsbergensis | Triterpene glycosides of OA | Direct Antifungal | Inhibition of yeast multiplication. | tandfonline.com |
Antiviral Activity (e.g., SARS-CoV-2, PV-1 studies)
The antiviral potential of oleanolic acid and its derivatives has been investigated against a range of viruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). nih.govnih.gov The mechanisms appear to be virus-specific, often involving the inhibition of viral entry or replication processes. nih.govmdpi.com
SARS-CoV-2: Computational and experimental studies have explored oleanolic acid analogues as potential inhibitors of SARS-CoV-2. In silico molecular docking studies identified oleanolic acid and two of its analogues as strong binder candidates for the main protease (Mpro), a key enzyme in the viral replication cycle. nih.gov The predicted binding affinity of these compounds was higher than that of the canonical drug saquinavir. nih.gov
Experimental validation of these computational findings has yielded promising results. A panel of seventeen structural analogues derived from oleanolic and maslinic acids was screened for antiviral activity against a SARS-CoV-2 isolate. nih.gov One compound, a chlorinated isoxazole (B147169) linked to maslinic acid, demonstrated significant antiviral activity at non-toxic micromolar concentrations, with a half-maximal inhibitory concentration (IC₅₀) of 4.12 µM. nih.gov The mechanism of this compound was shown to be the impairment of viral replication. nih.gov These findings suggest that specific derivatives of pentacyclic triterpenoids could serve as a basis for developing new anti-SARS-CoV-2 therapeutic agents. news-medical.net
Poliovirus Type 1 (PV-1): In contrast to the findings with SARS-CoV-2, a study evaluating several synthetic oleanolic acid derivatives with modifications at the C-3 position showed no significant activity against Poliovirus type 1 (PV-1). nih.gov The antiviral activity of these specific derivatives was assessed, and the results indicated no inhibitory capacity against PV-1 within the sub-toxic concentration range of the compounds. nih.gov This highlights the specificity of antiviral action among different derivatives and target viruses.
Beyond these specific viruses, other oleanolic acid derivatives have shown efficacy against herpes simplex virus type 1 (HSV-1) by inhibiting the expression of viral genes essential for replication, such as UL8 and UL52. mdpi.comfrontiersin.org
Table 3: Research Findings on Antiviral Activity of Oleanolic Acid Derivatives
| Virus | Compound/Derivative | Study Type | Key Finding | Reference |
| SARS-CoV-2 | Oleanolic Acid and analogues (OA11, OA31) | Computational (Molecular Docking) | Strong binding affinity to the main protease (Mpro), suggesting potential inhibition of replication. | nih.gov |
| SARS-CoV-2 | Chlorinated isoxazole linked maslinic acid (Compound 17) | Experimental (in vitro) | Promising antiviral activity (IC₅₀ = 4.12 µM) by impairing viral replication. | nih.gov |
| Poliovirus type 1 (PV-1) | Synthetic C-3 modified OA derivatives | Experimental (in vitro) | No inhibitory capacity observed in the sub-toxic concentration range. | nih.gov |
| Herpes Simplex Virus-1 (HSV-1) | Oleanolic acid derivative AXX-18 | Experimental (in vitro and in vivo) | Inhibited expression of viral genes UL8 and UL52, components of the helicase-primase complex. | mdpi.com |
| Herpes Simplex Virus-1 (HSV-1) | Oleanolic Acid (OA) | Experimental (in vitro and in vivo) | Dysregulated the viral UL8 protein, inhibiting infection at an early stage. | frontiersin.org |
Structure Activity Relationship Sar Studies of Oleanolic Acid Benzoate and Its Analogs
Impact of Benzoate (B1203000) Moiety on Biological Activity and Specificity
The introduction of a benzoate moiety to the oleanolic acid scaffold, typically through esterification of the C-3 hydroxyl group, significantly modifies its physicochemical properties, such as lipophilicity, which in turn can influence biological activity. While research specifically isolating the effects of an unsubstituted benzoate group is part of a broader landscape of derivative studies, the impact can be inferred from related compounds and general chemical principles.
The addition of an aromatic benzoate ring increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes and potentially improve interaction with hydrophobic binding pockets in target proteins. mdpi.comresearchgate.net This modification is a common strategy to improve the bioavailability and efficacy of parent compounds. mdpi.comresearchgate.net For instance, a related pentacyclic triterpenoid (B12794562), 1β-hydroxyaleuritolic acid 3-p-hydroxybenzoate, has demonstrated notable antiproliferative and antiviral activities, highlighting the potential of benzoate groups to confer potent biological effects. mdpi.comresearchgate.net
Furthermore, oleanolic acid benzoate, isolated from the plant Vernonia ambigua, is associated with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net The specific contribution of the benzoate group is to act as a key pharmacophore that can be further functionalized. For example, substitutions on the phenyl ring of the benzoate moiety, such as hydroxyl groups, are known to be critical for the antioxidant activity of benzoic acid derivatives in general. orientjchem.org This suggests that substituted oleanolic acid benzoates could be designed to have specific or enhanced activities, such as targeted antioxidant effects.
Elucidation of Key Structural Features for Pharmacological Effects
The C-3 hydroxyl and C-28 carboxylic acid groups are the most frequently modified positions on the oleanolic acid skeleton, as they represent reactive handles for chemical derivatization and are pivotal for biological activity. nih.govencyclopedia.pub
The C-3 position is critical for modulating interactions with cell membranes and target proteins. mdpi.comresearchgate.net Esterification or etherification of the C-3 hydroxyl group can profoundly alter the molecule's biological profile. For example, introducing a phthaloyl group at C-3 was found to significantly boost the inhibition of HIV-1 protease. nih.gov While simple acylation can enhance lipophilicity, the nature of the substituent is key. Bulky or specific functional groups can either improve binding to a target or sterically hinder it, thus defining the compound's specificity and potency.
The C-28 carboxyl group is equally important and is often involved in hydrogen bonding and electrostatic interactions with biological targets. nih.govnih.gov Modifications at this site, such as conversion to esters or amides, have been shown to significantly enhance antitumor activity. nih.gov This is because masking the polar carboxylic acid can improve cell penetration. The choice of the ester or amide substituent allows for fine-tuning of the molecule's properties. For instance, incorporating a coumarin (B35378) moiety at the C-28 position via an ester linkage has been shown to induce anticancer potential against various tumor cell lines. mdpi.com
The following table summarizes the observed effects of various substitutions at the C-3 and C-28 positions on the biological activity of oleanolic acid analogs.
| Position | Substituent | Observed Effect | Reference |
|---|---|---|---|
| C-3 | Benzoate | Associated with anticancer, antimicrobial, and anti-inflammatory activities. | researchgate.net |
| C-3 | Phthaloyl | Significantly increased inhibition of HIV-1 protease. | nih.gov |
| C-3 | α-OH (epimer) | Showed higher antibacterial potency compared to the β-OH epimer. | mdpi.com |
| C-28 | Esters/Amides | Significantly increased antitumor activity. | nih.govnih.gov |
| C-28 | Coumarin Ester | Induced anticancer potential against liver, colon, and skin cancer cell lines. | mdpi.com |
| C-28 | N-methylpiperazinyl Amide | Showed moderate to high cytotoxic activity against various cancer cell lines. | mdpi.com |
The three-dimensional arrangement of atoms and functional groups in oleanolic acid derivatives is a critical determinant of their biological activity. The rigid pentacyclic structure of the oleanane (B1240867) core results in distinct conformational possibilities and stereochemical features that influence how the molecule fits into the binding site of a biological target.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative structure-activity relationship (QSAR) analysis is a computational method used to correlate the chemical structure of compounds with their biological activity. For oleanolic acid derivatives, QSAR studies have provided valuable insights into the physicochemical properties that govern their pharmacological effects.
In a study of oleanolic acid derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes, 3D-QSAR models were developed. researchgate.netimedpub.com These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), successfully identified key structural requirements for potent PTP1B inhibition. The models revealed that the steric and electrostatic fields around the oleanane scaffold are crucial for activity. Specifically, bulky substituents at certain positions were found to be favorable, while electronegative groups at other positions were detrimental, providing a roadmap for designing more effective inhibitors. researchgate.net
For the benzoate moiety itself, QSAR studies on a series of benzoic acid derivatives have shown a correlation between antioxidant activity and properties like lipophilicity (log P) and acidity (pKa). orientjchem.org The derived equation, Log 1/IC50 = –1.514 + 0.516 log P + 0.087 pKa , indicates that both the ability to partition into a nonpolar environment and the ionization state of the molecule are important predictors of its antioxidant capacity. orientjchem.org This suggests that for this compound analogs, modifying the electronic properties of the benzoate ring could systematically tune their antioxidant activity.
Ligand-Target Interactions and Binding Mechanisms
Understanding how oleanolic acid derivatives bind to their molecular targets is fundamental to explaining their mechanism of action and for rational drug design. Molecular docking and biochemical studies have identified several key targets and elucidated the binding interactions involved.
One important target is the Retinoid-related orphan receptor gamma t (RORγt) , a nuclear receptor that regulates Th17 cell differentiation and is implicated in autoimmune diseases. Oleanolic acid has been identified as an inverse agonist of RORγt. mdpi.comnih.gov It binds to the ligand-binding domain (LBD) of the receptor. mdpi.comresearchgate.net This interaction prevents the recruitment of coactivators, thereby repressing the transcription of target genes like IL17A and IL17F. mdpi.comnih.gov Chromatin immunoprecipitation assays have confirmed that oleanolic acid treatment reduces the binding of the RORγt protein to the promoter regions of these inflammatory genes. nih.gov The lipophilic nature of the triterpenoid skeleton is thought to facilitate its entry into the hydrophobic LBD of nuclear receptors. mdpi.comresearchgate.net
Another well-studied target is Protein Tyrosine Phosphatase 1B (PTP1B) . Molecular docking simulations have shown that oleanolic acid derivatives fit into the active site of PTP1B, where they form crucial hydrogen bonds with amino acid residues such as ARG24 and ARG254. imedpub.comnih.govresearchgate.net The C-28 carboxyl group is often a key interacting moiety, forming these hydrogen bonds that anchor the inhibitor in the active site and block substrate access.
Molecular docking studies have also predicted strong binding affinities between oleanolic acid and other important therapeutic targets, including MAPK3, STAT3, and various heat shock proteins (HSP90AA1, HSP90AB1), suggesting that its broad pharmacological profile may be due to its ability to modulate multiple signaling pathways. frontiersin.org
Analytical Methodologies for Identification and Quantification in Research
Chromatographic Techniques
Chromatographic methods are essential for separating oleanolic acid benzoate (B1203000) from complex mixtures, a necessary step for accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile triterpenoids and their derivatives. For oleanolic acid benzoate, a reverse-phase HPLC method would be the most probable approach. Method development would involve optimizing the stationary phase, mobile phase composition, flow rate, and detector settings.
Stationary Phase: A C18 column is commonly used for the separation of oleanolic acid and similar compounds, and would be a suitable choice for its benzoate ester. nih.govjfda-online.com
Mobile Phase: A gradient elution using a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water, often with a small amount of acid (like phosphoric or acetic acid) to improve peak shape, would be typical. rjpharmacognosy.irnih.gov
Detection: Due to the presence of the benzoate group, UV detection would be effective. The benzene (B151609) ring introduces a strong chromophore, likely resulting in a significant UV absorbance maximum, which would be determined during method development. A detection wavelength around 230 nm is common for benzoate esters.
While specific validated HPLC methods for the quantification of this compound are not detailed in the reviewed literature, the validation process would follow standard ICH guidelines. nih.govjocpr.com
High-Performance Thin Layer Chromatography (HPTLC) Applications
High-Performance Thin Layer Chromatography (HPTLC) is a valuable tool for the qualitative and quantitative analysis of compounds in herbal extracts and other mixtures. jocpr.comresearchgate.net For this compound, HPTLC could be used for identification and as a screening tool.
In a study on Vernonia ambigua, this compound was purified using column chromatography followed by preparative thin-layer chromatography (TLC), a technique closely related to HPTLC. researchgate.netchemsociety.org.ng The development of a quantitative HPTLC method would involve:
Stationary Phase: Silica (B1680970) gel 60 F254 plates are standard for this class of compounds. jocpr.comresearchgate.net
Mobile Phase: A non-polar solvent system, such as a mixture of n-hexane and ethyl acetate (B1210297), would likely provide good separation. researchgate.net
Derivatization and Detection: Visualization could be achieved by spraying with a reagent like anisaldehyde-sulfuric acid followed by heating, which is common for triterpenoids. researchgate.net Densitometric scanning would then be used for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile compounds. While triterpenoids like oleanolic acid often require derivatization to increase their volatility for GC analysis, their esters can sometimes be analyzed directly. nih.gov
A GC-MS analysis of a methanol extract from Dipterygium glaucum identified a compound as "Oleanolic acid, benzoate, (3.beta.)-". phcogj.com This confirms the applicability of GC-MS for the identification of this compound. The mass spectrometer provides detailed structural information and a unique fragmentation pattern that serves as a chemical fingerprint for identification.
Spectroscopic and Spectrometric Techniques for Analysis
Spectroscopic techniques are indispensable for the structural elucidation of isolated compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are key.
The structure of this compound isolated from Vernonia ambigua was confirmed using 1D-NMR spectroscopy. researchgate.netchemsociety.org.ng The reported spectral data provide a reference for the identification of this compound.
¹H-NMR Spectroscopy: The proton NMR spectrum shows characteristic signals for the oleanane (B1240867) skeleton, including seven methyl singlets and an olefinic proton at δ 5.26. Crucially, it also displays signals in the aromatic region (δ 7.26 – 7.72) typical of a benzoate group attached to the core structure. researchgate.net
¹³C-NMR Spectroscopy: The carbon NMR spectrum confirms the presence of 30 carbons from the oleanolic acid core and an additional 7 carbons from the benzoate moiety. Key signals include the carbonyl carbon of the conjugated ester at δ 166.75 and aromatic carbon signals between δ 128.98 and 138.83. chemsociety.org.ng The chemical shift at position C-3 is shifted to a higher value (δ 79.95), confirming the attachment of the benzoate group at this position. researchgate.netchemsociety.org.ng
The table below summarizes the ¹³C-NMR chemical shift data for this compound as reported in the literature. chemsociety.org.ng
| Carbon Atom | Chemical Shift (δ) ppm | Carbon Atom | Chemical Shift (δ) ppm | Aromatic Carbons | Chemical Shift (δ) ppm |
| 1 | 38.44 | 16 | 23.51 | C-1' | 131.39 |
| 2 | 23.70 | 17 | 46.59 | C-2', C-6' | 129.20 |
| 3 | 79.95 | 18 | 41.74 | C-3', C-5' | 128.98 |
| 4 | 37.83 | 19 | 45.98 | C-4' | 129.86 |
| 5 | 55.24 | 20 | 30.71 | C=O | 166.75 |
| 6 | 18.28 | 21 | 33.95 | ||
| 7 | 32.51 | 22 | 32.48 | ||
| 8 | 39.31 | 23 | 28.14 | ||
| 9 | 47.64 | 24 | 16.79 | ||
| 10 | 37.10 | 25 | 15.58 | ||
| 11 | 23.01 | 26 | 16.79 | ||
| 12 | 122.29 | 27 | 25.96 | ||
| 13 | 143.68 | 28 | 183.33 | ||
| 14 | 41.65 | 29 | 33.09 | ||
| 15 | 27.73 | 30 | 23.64 |
Method Development and Validation Parameters (e.g., Limit of Detection, Limit of Quantification, Accuracy, Precision, Linearity)
A complete analytical method validation is crucial to ensure that a method is reliable, reproducible, and suitable for its intended purpose. nih.gov While validated quantitative methods specifically for this compound were not found in the reviewed literature, the development of such a method would require the assessment of the following parameters as per ICH guidelines. jocpr.com
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (e.g., repeatability, intermediate precision).
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
The following table shows examples of validation parameters from a validated HPTLC method for the parent compound, oleanolic acid , which illustrates the typical values that would need to be established for this compound. ijpsr.comresearchgate.net
| Parameter | Oleanolic Acid (Illustrative Data) |
| Linearity Range | 400-1200 ng/spot |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~10 ng/spot |
| Limit of Quantification (LOQ) | ~40 µ g/spot |
| Accuracy (Recovery) | 98-102% |
| Precision (RSD%) | < 2% |
Computational and in Silico Approaches in Oleanolic Acid Benzoate Research
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of oleanolic acid benzoate (B1203000), this method is employed to forecast its binding affinity and interaction patterns with various protein targets, which is a critical first step in assessing its therapeutic potential.
The process involves the use of scoring functions to estimate the binding energy of the ligand (oleanolic acid benzoate) within the active site of a target protein. A lower binding energy typically indicates a more stable and favorable interaction. Studies on the parent compound, oleanolic acid, have demonstrated its ability to dock with a variety of protein targets implicated in different diseases. For instance, oleanolic acid has shown favorable binding affinities for targets such as B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein often overexpressed in cancer. ajsmrjournal.com In one study, oleanolic acid exhibited a binding affinity of -9.6 kcal/mol with BCL-2, forming stable hydrogen bonds and hydrophobic interactions within the binding pocket. ajsmrjournal.com
Similarly, molecular docking simulations have been used to investigate the anti-inflammatory potential of oleanolic acid by examining its interaction with cyclooxygenase (COX) isoforms. plu.mx Such studies reveal key amino acid residues that are crucial for the binding and inhibitory activity of the compound. For this compound, similar docking studies could be performed to predict its binding to a range of targets. The addition of the benzoate group may influence its binding characteristics compared to oleanolic acid, potentially leading to altered or enhanced biological activity.
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| B-cell lymphoma 2 (BCL-2) | 4LVT | -9.6 | ARG127, PHE138, HIS184, TYR180, VAL134 ajsmrjournal.com |
| Cyclooxygenase-2 (COX-2) | Not Specified | Not Specified | Ser353, Phe357, Leu359, Tyr385 plu.mx |
| RORγ Receptor | 3l0j | Median: -11.3 | Not Specified nih.gov |
| Acetylcholinesterase (AChE) | 1EVE | Not Specified | His440, Phe288, Phe290, Phe330, Phe331, Tyr121, Tyr334, Trp84, Trp279 mdpi.com |
Molecular Dynamics Simulations for Ligand-Protein Interactions
While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. This computational method simulates the movements and interactions of atoms and molecules, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.
For a compound like this compound, MD simulations would be crucial to validate the binding poses predicted by molecular docking. These simulations can reveal the flexibility of the ligand in the active site and the dynamic network of interactions, including hydrogen bonds and hydrophobic contacts, that contribute to binding stability. Research on oleanolic acid has utilized MD simulations to understand its interaction with targets like the integrin αM I-domain. frontiersin.org These studies have shown how oleanolic acid can influence the conformational state of the protein, which is essential for its biological function. frontiersin.org
MD simulations can also be used to calculate the binding free energy, which provides a more accurate estimation of the binding affinity than the scoring functions used in molecular docking. By observing the trajectory of the this compound-protein complex over a period of nanoseconds or even microseconds, researchers can gain a deeper understanding of the molecular basis of its activity.
Pharmacokinetic and Pharmacodynamic Profiling (in silico)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of early-stage drug discovery, allowing for the assessment of a compound's pharmacokinetic and pharmacodynamic properties without the need for extensive experimental testing. For this compound, these predictive models can provide valuable information on its drug-likeness.
Absorption: Computational models can predict parameters such as intestinal absorption, Caco-2 permeability, and oral bioavailability. Oleanolic acid, the parent compound, is known for its high lipophilicity, which can sometimes lead to poor water solubility and variable absorption. mdpi.com In silico tools can predict how the addition of a benzoate group might alter these properties.
Distribution: Predictions of plasma protein binding and blood-brain barrier permeability are essential for understanding how a compound will be distributed throughout the body. For instance, oleanolic acid has been predicted to have good absorption at the intestinal level and the ability to cross the blood-brain barrier. researchgate.net
Metabolism: In silico models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize this compound. This is crucial for anticipating potential drug-drug interactions.
Excretion: The likely route of excretion can also be predicted, providing a more complete picture of the compound's journey through the body.
| ADMET Property | Predicted Value/Classification | Implication |
|---|---|---|
| Human Intestinal Absorption | High | Good potential for oral absorption researchgate.net |
| Blood-Brain Barrier Permeability | Yes | Potential for central nervous system activity researchgate.netmdpi.com |
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions via this pathway |
| Carcinogenicity | No | Predicted to be non-carcinogenic researchgate.net |
Predictive Modeling and Virtual Screening
Predictive modeling and virtual screening are powerful computational techniques used to identify novel bioactive compounds and predict their biological activities. In the context of this compound, these methods can be used in several ways.
Virtual Screening: If a particular protein target is identified for this compound, virtual screening can be used to search large compound libraries for other molecules with similar predicted binding affinities and interaction patterns. This can lead to the discovery of novel scaffolds with potentially improved properties. For example, virtual screening has been employed to identify inhibitors of benzoate 4-monooxygenase, a fungal enzyme, demonstrating the utility of this approach in finding molecules that interact with specific targets. figshare.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. By developing a QSAR model based on a series of oleanolic acid derivatives, it would be possible to predict the activity of this compound and to design new derivatives with enhanced potency. QSAR studies have been conducted on oleanolic acid derivatives to predict their inhibitory activity against targets like protein-tyrosine phosphatase 1B.
The application of these computational and in silico approaches is fundamental to advancing the research on this compound. By leveraging these powerful predictive tools, scientists can efficiently explore its therapeutic potential, optimize its structure for improved efficacy and safety, and accelerate its journey from a promising molecule to a potential therapeutic agent.
Future Directions and Emerging Research Avenues for Oleanolic Acid Benzoate
Exploration of Novel Biosynthetic Pathways and Metabolic Engineering
The sustainable and scalable production of oleanolic acid, the precursor to oleanolic acid benzoate (B1203000), is a critical bottleneck that limits its widespread research and application. researchgate.net Chemical synthesis is often complex and economically unviable, making biosynthesis in microbial hosts a highly attractive alternative. researchgate.net Metabolic engineering of microorganisms, particularly yeast, has emerged as a promising frontier for the high-yield production of triterpenoids.
Future research will likely focus on optimizing engineered microbial chassis for oleanolic acid production. Key strategies include:
Enhancing Precursor Supply: Overexpression of key genes in the mevalonate (MVA) pathway in yeast strains like Saccharomyces cerevisiae and Yarrowia lipolytica can significantly increase the pool of precursors for triterpenoid (B12794562) synthesis. cnif.cnresearchgate.net For instance, engineering the MVA and squalene synthesis pathways has been shown to boost the accumulation of β-amyrin, the direct precursor of oleanolic acid. cnif.cn
Optimizing Enzyme Expression: The conversion of β-amyrin to oleanolic acid is catalyzed by cytochrome P450 enzymes, such as CYP716A12, and requires a compatible NADPH-P450 reductase (CPR), like ATR1. cnif.cnresearchgate.net Research is ongoing to discover and engineer more efficient P450 enzymes and to balance the expression levels of the P450 and its reductase partner to maximize conversion rates. cnif.cn Fusing P450s with their CPRs is one strategy that has successfully improved the production of other terpenoids by enhancing electron transfer. researchgate.net
Improving Cofactor Availability: The biosynthesis of oleanolic acid is dependent on cofactors like acetyl-CoA and NADPH. cnif.cn Future metabolic engineering efforts will aim to increase the cytosolic levels of these vital molecules, which has already been shown to significantly increase oleanolic acid titers in shake flask and fermenter cultures. cnif.cn
Once efficient biosynthetic pathways for oleanolic acid are established, subsequent research can explore enzymatic or chemo-enzymatic processes to convert the produced oleanolic acid into oleanolic acid benzoate directly within the microbial host or in a streamlined downstream process. This integrated approach would represent a significant leap towards sustainable and cost-effective production.
Development of Advanced Delivery Systems for Enhanced Bioactivity in Preclinical Models
A major hurdle limiting the therapeutic application of oleanolic acid and its derivatives is their poor aqueous solubility and consequently low bioavailability. d-nb.infonih.govnih.gov The lipophilic nature of these compounds hinders their absorption and distribution in vivo. Therefore, the development of advanced drug delivery systems is a crucial area of research to unlock their full therapeutic potential in preclinical studies. d-nb.infonih.govhilarispublisher.com
Various nanoformulations have been explored to overcome these limitations for oleanolic acid, and these technologies are directly applicable to this compound. d-nb.infonih.gov These systems aim to increase solubility, enhance stability, improve pharmacokinetic profiles, and enable sustained release. nih.govresearchgate.net
| Delivery System | Description | Key Findings in Preclinical Models (for Oleanolic Acid) |
| Liposomes | Vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. nih.gov | Can be formulated to have a mean diameter of ~206 nm with an encapsulation efficiency over 90%. d-nb.info They offer slow, controlled release and can enhance antitumor effects. nih.gov |
| Solid Lipid Nanoparticles (SLNs) | Colloidal carriers made from solid lipids, offering advantages like controlled release, targeting, and increased drug stability. nih.gov | Have been prepared with diameters around 75 nm and an envelopment ratio exceeding 97%. nih.gov Galactoside-modified SLNs showed enhanced hepatoprotective effects in rats compared to a regular solution. d-nb.info |
| Nanostructured Lipid Carriers (NLCs) | A second generation of lipid nanoparticles with a matrix of solid and liquid lipids, allowing for higher drug loading and reduced drug expulsion. nih.govmdpi.com | NLCs loaded with oleanolic acid demonstrated a sustained release profile, indicating potential for improved oral bioavailability. nih.gov |
| Microemulsions | Thermodynamically stable, transparent dispersions of oil and water, stabilized by surfactants. nih.govmdpi.com | Self-micro-emulsifying drug delivery systems (SMEDDS) increased the oral bioavailability of oleanolic acid by over 5-fold in rats and increased its solubility by more than 1000 times. nih.govnih.gov |
| Nanosuspensions | Sub-micron colloidal dispersions of pure drug particles stabilized by surfactants, which enhance dissolution velocity. nih.gov | Nanosuspensions of oleanolic acid with an average particle size of ~285 nm have been successfully prepared using high-pressure homogenization. nih.gov |
| Multivesicular Liposomes (MVLs) | A specialized liposome formulation containing multiple non-concentric aqueous chambers, designed for sustained release. dovepress.com | OA-encapsulated MVLs showed a sustained-release pattern in vitro and in vivo, suppressed tumor growth, and prolonged survival in tumor-bearing mice. dovepress.com |
Future research on this compound will involve tailoring these delivery systems to its specific physicochemical properties. The goal is to develop formulations that not only increase bioavailability but also potentially target specific tissues or cells, thereby enhancing efficacy and reducing potential off-target effects in various preclinical disease models. hilarispublisher.com
Investigation of Synergistic Effects with Other Bioactive Compounds
Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, offering the potential for enhanced efficacy, reduced toxicity, and the ability to overcome drug resistance. nih.gov Investigating the synergistic effects of this compound with other bioactive compounds is a promising research avenue. Studies on the parent compound, oleanolic acid, have already demonstrated significant synergistic potential in various contexts. nih.govresearchgate.net
For example, oleanolic acid has been shown to act synergistically with aminoglycoside antibiotics against the bacterium Acinetobacter baumannii, potentially by increasing membrane permeability and energy production. nih.gov In cancer research, the combination of oleanolic acid and maslinic acid exhibited a synergistic effect in inducing apoptosis in breast cancer cells, suggesting that targeting multiple nodes in a signaling pathway can be a valuable strategy. nih.gov Furthermore, combining oleanolic acid with curcumin in a nanoparticle formulation demonstrated enhanced efficacy in preventing gastric ulcers in mice, highlighting the potential of co-formulating natural compounds. nih.gov
| Combination | Target/Model | Observed Synergistic Effect |
| Oleanolic Acid + Aminoglycoside Antibiotics | Acinetobacter baumannii | Increased antibacterial efficacy; enhanced energy production and membrane permeability. nih.gov |
| Oleanolic Acid + Maslinic Acid | Breast Cancer Cells (MCF7) | Increased apoptosis and cell cycle arrest; enhanced expression of the FOXO3 transcription factor. nih.gov |
| Oleanolic Acid + Curcumin (Nanoparticles) | Ethanol-induced Gastric Ulcer in Mice | Enhanced gastric mucosal protection; reduced inflammation, fibrosis, and apoptosis. nih.gov |
| Oleanolic Acid + β-Lactam Antibiotics | Methicillin-Resistant Staphylococcus aureus (MRSA) | Potent synergistic effect, reducing the required antibiotic concentration. escholarship.org |
| Oleanolic Acid + Regorafenib | Liver Cancer | Enhanced antitumor effects of the conventional drug regorafenib. researchgate.net |
Future preclinical studies should systematically screen for synergistic interactions between this compound and a wide range of agents, including conventional chemotherapeutics, targeted therapies, antibiotics, and other natural products. Such research could lead to the development of novel combination therapies with improved therapeutic indices for a variety of diseases. nih.gov
Applications in Biomedical Research Beyond Current Preclinical Scope
While much of the preclinical research on oleanolic acid and its derivatives has focused on its anti-inflammatory and anti-cancer properties, emerging evidence suggests its therapeutic potential extends to other complex diseases. nih.govnih.gov Exploring these new frontiers for this compound could open up entirely new avenues for biomedical research and therapeutic development.
Neurodegenerative Diseases: There is growing interest in the neuroprotective effects of oleanolic acid and its derivatives. nih.govmdpi.com These compounds have shown potential in models of Alzheimer's disease, Parkinson's disease, and ischemic stroke. mdpi.comresearchgate.net For instance, oleanolic acid has been found to reduce brain damage and improve neurological function in animal models of stroke. mdpi.commdpi.com In the context of Alzheimer's disease, novel oleanolic acid derivatives have been synthesized that can inhibit the phosphorylation of tau protein and reduce neuroinflammation induced by β-amyloid peptides in preclinical models. nih.gov One derivative, compound B1, was found to be significantly more potent than oleanolic acid and capable of penetrating the blood-brain barrier, leading to improved learning and memory in an Alzheimer's-like mouse model. nih.gov This suggests that this compound could be investigated for similar neuroprotective properties.
Metabolic Syndrome: Metabolic syndrome is a cluster of conditions—including hypertension, hyperglycemia, excess body fat, and abnormal cholesterol levels—that increase the risk of heart disease, stroke, and type 2 diabetes. nih.govmdpi.com Oleanolic acid has demonstrated beneficial effects on several components of this syndrome in animal studies and some human trials. nih.govmdpi.com It has been shown to improve blood pressure, hypertriglyceridemia, hyperglycemia, and insulin (B600854) resistance. mdpi.comnih.gov The mechanisms are thought to involve the modulation of carbohydrate and fat metabolism and the regulation of key nuclear receptors involved in metabolic processes. mdpi.commdpi.com Future research could explore whether this compound offers similar or enhanced benefits in preclinical models of obesity, diabetes, and related cardiovascular complications. nih.govmdpi.com
By expanding the scope of research beyond cancer and inflammation, investigators can uncover the full therapeutic potential of this compound in treating a wider range of debilitating human diseases.
Q & A
Q. What are the established methodologies for synthesizing and characterizing oleanolic acid benzoate?
Synthesis typically involves esterification of oleanolic acid with benzoyl chloride under controlled conditions. Characterization employs techniques such as:
Q. How is this compound quantified in biological matrices during pharmacokinetic studies?
Validated reverse-phase HPLC with UV detection (210–220 nm) is widely used. Key parameters:
- Column : C18 (5 µm, 250 × 4.6 mm)
- Mobile phase : Acetonitrile:water (75:25 v/v) with 0.1% formic acid
- Sample preparation : Solid-phase extraction to isolate the compound from plasma/tissue .
Q. What in vitro models are appropriate for screening the anti-inflammatory activity of this compound?
- LPS-stimulated microglia (e.g., BV2 cells) to assess inhibition of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA .
- Macrophage polarization assays (M1/M2 phenotype markers: CD16, Arg-1) using flow cytometry .
Advanced Research Questions
Q. How can contradictory findings about this compound’s anti-inflammatory mechanisms be reconciled?
Studies report dual pathways:
- TLR4-NF-κB suppression in neuropathic pain models (reduces M1 microglial activation)
- NLRP3 inflammasome inhibition in diabetic vascular injury (lowers caspase-1, IL-1β) . Resolution Strategy: Use tissue-specific knockout models (e.g., TLR4⁻/⁻ vs. NLRP3⁻/⁻ mice) to isolate pathway dominance.
Q. What experimental design considerations are critical for optimizing this compound-loaded nanoparticles?
Apply central composite design (CCD) with variables:
- Drug concentration
- Lipid-to-surfactant ratio
- Encapsulation efficiency (response parameter). Example: CCD optimized entrapment efficiency to >85% in NLCs using oleic acid as a lipid core .
Q. How should researchers address variability in this compound’s bioavailability across preclinical models?
- Dose standardization : Use mg/kg body weight adjusted for metabolic rate differences (e.g., 20–50 mg/kg in rodents) .
- Formulation : Nanoemulsions or liposomes to enhance solubility and absorption .
Data Contradiction Analysis
Q. Why do studies report conflicting results on this compound’s impact on glucose metabolism?
Discrepancies arise from:
- Model heterogeneity : Streptozotocin-induced diabetic rats vs. genetic models (e.g., db/db mice) .
- Endpoint selection : Some studies focus on insulin sensitivity, others on glycogen synthesis . Recommendation: Conduct longitudinal studies with multi-omics profiling (transcriptomics, metabolomics) to capture systemic effects.
Methodological Tables
Q. Table 1. Comparison of Analytical Techniques for this compound
| Technique | Application | Sensitivity | Reference |
|---|---|---|---|
| HPLC-UV | Purity assessment, pharmacokinetics | 0.1 µg/mL | |
| LC-MS/MS | Trace quantification in plasma | 0.01 ng/mL | |
| ¹³C NMR | Structural confirmation | N/A |
Q. Table 2. Key In Vivo Studies on this compound
| Model | Dose (mg/kg) | Key Finding | Mechanism | Reference |
|---|---|---|---|---|
| SNL-induced neuropathy | 30 | Reduced allodynia via M2 polarization | TLR4-NF-κB inhibition | |
| Diabetic carotid injury | 50 | Attenuated neointima via NLRP3 downregulation | Caspase-1 suppression |
Guidance for Experimental Replication
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
